3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
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Overview
Description
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, commonly known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It has gained significant attention from the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
Resveratrol exerts its effects through various mechanisms, including the activation of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. Resveratrol also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the AMPK pathway. Additionally, resveratrol has been shown to activate various transcription factors, including Nrf2, which plays a crucial role in regulating antioxidant responses.
Biochemical and Physiological Effects:
Resveratrol has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the modulation of cellular metabolism. Resveratrol has also been shown to improve insulin sensitivity, reduce blood pressure, and improve lipid metabolism. Additionally, resveratrol has been shown to improve cognitive function and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Resveratrol has several advantages for lab experiments, including its availability, low toxicity, and ease of use. However, resveratrol has several limitations, including its poor solubility, low bioavailability, and potential for degradation. These limitations can be overcome by using various formulations, including liposomes and nanoparticles, to improve resveratrol's solubility and bioavailability.
Future Directions
Resveratrol has several potential future directions, including its use in preventing and treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Resveratrol's potential as a nutraceutical has also been investigated, with several studies showing its potential in improving overall health and well-being. Additionally, resveratrol's potential as a therapeutic agent for aging-related diseases has been investigated, with several studies showing promising results. Further research is needed to fully understand resveratrol's potential and to develop effective strategies for its use in preventing and treating various diseases.
Synthesis Methods
Resveratrol can be synthesized via several methods, including chemical synthesis, enzymatic synthesis, and plant tissue culture. The most common method is chemical synthesis, which involves the reaction of p-hydroxybenzaldehyde with acetophenone in the presence of a catalyst. The resulting product undergoes a Wittig reaction with triphenylphosphine and a suitable alkyl halide to yield resveratrol.
Scientific Research Applications
Resveratrol has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. Resveratrol has also been investigated for its potential in preventing and treating various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.
properties
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVEESLGDZHMJ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol |
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